2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide
Description
2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide is a small organic molecule characterized by a pyrrolidinone (2-oxopyrrolidine) ring linked via a methylene group to a phenyl substituent, which is further connected to a thioamide (-C(S)NH₂) group. The compound’s structure combines a conformationally flexible pyrrolidinone moiety with a planar aromatic system and a sulfur-containing functional group. The pyrrolidinone ring, a common pharmacophore in medicinal chemistry, contributes to the molecule’s three-dimensional geometry and may influence its solubility and binding affinity in therapeutic contexts.
Crystallographic studies of this compound, likely refined using SHELXL due to its prevalence in small-molecule structural analysis , would provide critical insights into bond lengths, angles, and ring puckering. The Cremer-Pople puckering parameters, which quantify deviations from planarity in cyclic systems , are essential for comparing its pyrrolidinone conformation to related structures.
Properties
Molecular Formula |
C13H16N2OS |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
2-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]ethanethioamide |
InChI |
InChI=1S/C13H16N2OS/c14-12(17)8-10-3-1-4-11(7-10)9-15-6-2-5-13(15)16/h1,3-4,7H,2,5-6,8-9H2,(H2,14,17) |
InChI Key |
BRYKWPLMCYGSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC(=C2)CC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone in the presence of copper(II) bromide . This reaction yields a dimeric copper(II) complex, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide involves its interaction with specific molecular targets. The pyrrolidine ring and thioamide group are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide, it is compared to three analogues:
2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetamide : Replaces the thioamide with an amide (-C(O)NH₂).
2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide : Substitutes the meta-phenyl substituent with a para isomer.
2-{3-[(2-Thioxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide: Replaces the pyrrolidinone oxygen with sulfur.
Table 1: Structural and Physicochemical Comparison
Key Findings:
- Thioamide vs. Crystallographic data show comparable R-factors, indicating similar refinement reliability .
- Meta vs. Para Substitution: The para-substituted derivative displays a higher puckering amplitude (q = 0.48 Å vs. 0.45 Å), suggesting steric effects from the substituent position distort the pyrrolidinone ring . This could impact binding in enzyme pockets.
- Pyrrolidinone vs. Thioxopyrrolidinone: Replacing the carbonyl oxygen with sulfur increases ring puckering (q = 0.50 Å) and phase angle (φ = 190°), reflecting greater conformational strain. The larger atomic radius of sulfur may also alter intermolecular interactions .
Methodological Considerations
- Crystallography : SHELXL’s robustness in refining small-molecule structures ensures accurate determination of bond lengths and angles, critical for comparing substituent effects .
- Ring Puckering Analysis : The Cremer-Pople parameters provide a standardized framework for quantifying conformational differences, enabling direct comparison of heterocyclic systems .
Biological Activity
The compound 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide is a derivative of thioamide that has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, including its anticancer properties, antioxidant effects, and molecular interactions.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions. The key steps typically include:
- Formation of the Pyrrolidine Ring : The initial step often involves the reaction of a suitable amine with a carbonyl compound to form a pyrrolidine derivative.
- Thioamide Formation : The thioamide functionality is introduced through the reaction of an amine with a thioketone or thioacid.
- Final Coupling : The final compound is obtained by coupling the pyrrolidine derivative with the thioamide.
Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing oxadiazole-thioether functionalities have shown promising results against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values for some related compounds were reported as follows:
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| 11b | A549 | 11.20 |
| 11c | A549 | 15.73 |
| 13b | A549 | 59.61 |
| 14b | A549 | 27.66 |
These findings suggest that the incorporation of specific substituents can enhance cytotoxicity, making these compounds potential candidates for further development in cancer therapeutics .
Antioxidant Activity
The antioxidant activity of the compound was evaluated through various assays comparing its effectiveness against standard antioxidants like butylated hydroxyanisole (BHA). Preliminary results indicate moderate antioxidant properties, which may contribute to its overall therapeutic potential .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. These studies help in predicting binding affinities and elucidating mechanisms of action at the molecular level. The docking results suggest favorable interactions with proteins involved in cancer pathways, supporting its potential use as an anticancer agent .
Case Studies
Several case studies have documented the biological activity of similar thioamide compounds:
- Case Study on Lung Cancer : A study investigated a series of thioamide derivatives for their cytotoxic effects on A549 cells. The most active compound showed an IC50 value significantly lower than standard chemotherapeutics, indicating higher potency.
- Antioxidant Evaluation : Another study assessed the antioxidant properties of thioamide derivatives using DPPH and ABTS assays, revealing that modifications in structure could enhance antioxidant capabilities.
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide in academic research? The synthesis typically involves multi-step reactions, including the coupling of a pyrrolidinone derivative with a phenylthioamide precursor. For example, describes a method using ethanol and piperidine under controlled temperatures (0–5°C, 2 hours) to form analogous compounds via nucleophilic substitution or condensation reactions. Key intermediates like 3-(2-oxopyrrolidin-1-yl)phenylmethyl derivatives are synthesized before introducing the thioamide group through reaction with thioacetamide or thiourea analogs .
Advanced: How can reaction conditions be optimized to minimize by-product formation during synthesis? Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature gradients, and catalyst selection (e.g., triethylamine for amide bond formation). highlights the importance of stoichiometric control to avoid over-alkylation. Reaction progress can be monitored via TLC or LC-MS to isolate intermediates and suppress side reactions like hydrolysis of the thioamide group .
Structural Characterization
Basic: What spectroscopic techniques are essential for characterizing this compound? Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the connectivity of the pyrrolidinone ring and thioamide group. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves absolute configuration, as demonstrated in for structurally related benzimidazole derivatives .
Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry? Single-crystal X-ray diffraction using SHELXL ( ) refines bond lengths, angles, and torsional parameters. For example, the puckering of the pyrrolidinone ring can be analyzed using Cremer-Pople coordinates ( ), which quantify non-planarity and pseudorotational dynamics. This is critical for understanding conformational flexibility in biological interactions .
Reactivity and Biological Activity
Basic: What are the known biological targets or pharmacological activities of this compound? While direct data on this compound is limited, structurally related thioamides ( ) exhibit activity as enzyme inhibitors (e.g., proteases, kinases) due to the thioamide’s ability to mimic peptide bonds while resisting hydrolysis. The pyrrolidinone moiety may enhance binding to hydrophobic pockets in target proteins .
Advanced: What computational methods predict the reactivity of the thioamide group? Density Functional Theory (DFT) calculations model charge distribution and nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., using AMBER or GROMACS) assess stability in aqueous or lipid environments, as seen in for similar acetamide-thioether hybrids .
Conformational and Stability Analysis
Advanced: How does the pyrrolidinone ring’s puckering affect the compound’s bioactivity? The Cremer-Pople puckering amplitude (q) and phase angle (φ) ( ) quantify ring non-planarity. For instance, a higher q value indicates greater deviation from planarity, potentially altering binding affinity to targets. Computational tools like Gaussian or ORCA can correlate puckering with electronic properties .
Handling and Safety
Basic: What safety precautions are recommended for handling this compound? Per , use PPE (gloves, goggles), avoid inhalation of dust/aerosols, and work in a fume hood. The compound may cause skin/eye irritation (GHS Category 2), and spills should be neutralized with inert absorbents .
Advanced: How does storage condition stability affect experimental reproducibility? Store at –20°C under nitrogen to prevent oxidation of the thioamide group. ’s SMILES data (C1COC(=O)N1CC(=S)N) suggests sensitivity to moisture; degradation products can be monitored via HPLC with UV detection at 254 nm .
Data Contradiction and Resolution
Advanced: How to resolve discrepancies in spectroscopic data during characterization? Contradictions between calculated and observed NMR shifts may arise from solvent effects or tautomerism. Use variable-temperature NMR to identify dynamic processes. For crystallographic disagreements (e.g., bond length anomalies), re-refine data with SHELXL using higher-order restraints ( ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
